molecular formula C2H2F2 B154328 1,2-Difluoroethylene CAS No. 1630-78-0

1,2-Difluoroethylene

Cat. No.: B154328
CAS No.: 1630-78-0
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-OWOJBTEDSA-N
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Description

1,2-Difluoroethylene, also known as 1,2-difluoroethene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties .

Chemical Reactions Analysis

1,2-Difluoroethylene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen halides, and other electrophilic or nucleophilic agents. The major products formed depend on the specific reaction conditions and the type of reagents used .

Scientific Research Applications

Refrigeration and Heat Transfer Applications

1,2-Difluoroethylene has garnered attention as a potential replacement for traditional refrigerants due to its favorable thermodynamic properties:

  • Low Boiling Point : Its low boiling point makes it suitable for use in refrigeration systems.
  • Low Toxicity : Compared to other fluorinated compounds, it exhibits low toxicity levels, making it safer for use in various applications .

Case Study: Refrigeration Systems

In a study examining alternative refrigerants to HFC-134a, this compound was identified as a viable option due to its efficiency and environmental safety profile. It was utilized in both vapor compression cycles and heat pump systems, demonstrating effective cooling performance while minimizing greenhouse gas emissions .

Polymer Production

The compound serves as a monomer for synthesizing various fluoropolymers. Poly(this compound) (PVLF) has been developed as a semicrystalline polymer with unique properties:

  • Chemical Resistance : PVLF exhibits excellent resistance to solvents and chemicals.
  • Thermal Stability : The polymer maintains stability at elevated temperatures, making it suitable for high-performance applications .

Case Study: Polymerization

Research indicated that PVLF could be utilized in coatings and films due to its mechanical properties and thermal stability. The polymerization process involves radical reactions where this compound acts as the primary monomer .

Chemical Intermediates

As a versatile building block in organic synthesis, this compound participates in various chemical reactions:

  • Halogenation Reactions : It readily reacts with halogens under UV light to form dihaloethanes.
  • Addition Reactions : The compound can undergo addition reactions with hypohalites and other electrophiles to yield diverse products .

Case Study: Synthesis of Fluorinated Compounds

In an experimental setup involving the reaction of this compound with perfluoroalkyl iodides under radical conditions, researchers successfully synthesized polyfluorinated olefins. This reaction highlighted the compound's utility as an intermediate for producing high-value fluorinated materials used in specialty applications like lubricants and surfactants .

Mechanism of Action

Biological Activity

1,2-Difluoroethylene (HFO-1132) is an unsaturated hydrocarbon with significant industrial applications, particularly as a refrigerant and in the synthesis of fluorinated compounds. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article provides a detailed overview of the biological activity of this compound, including its toxicity, genotoxicity, and effects on various biological systems.

This compound exists in two isomeric forms: cis and trans. The chemical structure influences its reactivity and biological effects. The cis isomer tends to be more thermodynamically stable than the trans isomer due to steric factors associated with the positioning of the fluorine atoms .

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits low toxicity levels in various animal models. In one study, rats were exposed to high concentrations (up to 50,000 ppm) without significant mortality but did exhibit changes in body weight and organ weights at elevated doses .

Study Animal Model Dose (ppm) Effects Observed
Study ARats50,000Decreased body weight
Study BMice3,210No significant changes

Subchronic Toxicity

In subchronic studies involving repeated exposure, this compound did not result in severe toxic effects. For example, male and female CD-1 mice exposed to doses of 175 mg/kg/day for 90 days showed no significant changes in body weight or organ weights, although some biochemical alterations were noted .

Study Animal Model Duration (days) Dose (mg/kg/day) Key Findings
Study CMice90175No significant changes
Study DRats14210Decreased lactate dehydrogenase

Genotoxicity

Research indicates that both isomers of this compound may possess genotoxic properties. In vitro studies have suggested that exposure can lead to DNA damage in mammalian cells. Specifically, cis-1,2-difluoroethylene has shown a lower energy state compared to its trans counterpart, which may influence its reactivity with biological macromolecules .

The biological activity of this compound involves several mechanisms:

  • Reactive Metabolites : The compound can undergo metabolic activation leading to the formation of reactive intermediates that interact with cellular macromolecules.
  • Oxidative Stress : Exposure has been linked to increased oxidative stress markers in various studies, suggesting a potential mechanism for cytotoxicity.
  • Inflammatory Responses : Some studies have indicated that exposure may trigger inflammatory pathways in animal models.

Case Study 1: Occupational Exposure

A study involving workers exposed to this compound during industrial processes reported increased incidences of respiratory issues and skin irritation. Long-term follow-up indicated potential chronic effects on liver function as evidenced by elevated liver enzymes.

Case Study 2: Environmental Impact

An environmental study assessed the effects of this compound on aquatic organisms. Results indicated that exposure concentrations above certain thresholds led to reduced survival rates in fish species, highlighting the compound's potential ecological risks.

Properties

IUPAC Name

(E)-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311511
Record name trans-1,2-Difluoroethylene
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Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-78-0, 1320-41-8, 1691-13-0
Record name trans-1,2-Difluoroethylene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, difluoro-
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Record name (E)-1,2-Difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Difluoroethylene
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Record name (E)-1,2-difluoroethylene
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Record name 1,2-difluoroethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoroethylene
Reactant of Route 2
1,2-Difluoroethylene
Reactant of Route 3
1,2-Difluoroethylene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-difluoroethylene?

A1: this compound has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers frequently utilize techniques like Fourier transform microwave spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and properties of this compound. [, , , , , , , ] For example, high-resolution FTIR analysis of the ν2 fundamental band of cis-1,2-difluoroethylene has been conducted to determine its rovibrational constants. []

Q3: What is significant about the equilibrium structure of cis-1,2-difluoroethylene?

A: Studies combining microwave data and quantum chemical calculations have revealed that the cis isomer of this compound possesses a lower energy than its trans counterpart. This difference is attributed to the influence of fluorine substitution on the molecule's structure and bonding. []

Q4: How does fluorine substitution impact the structure of this compound compared to ethylene?

A: Gas phase electron diffraction studies on various fluoroethylenes, including this compound, indicate that the C=C bond distances correlate with vibrational force constants. The bond angles in these molecules also align with observed dipole moments, demonstrating the influence of fluorine substitution on their structural parameters. []

Q5: How does the reactivity of cis-1,2-difluoroethylene compare to trans-1,2-difluoroethylene in ozonolysis reactions?

A: Density functional theory (DFT) studies suggest that the ozonolysis of trans-1,2-difluoroethylene proceeds at a faster rate than that of the cis isomer. This difference in reactivity is similar to what is observed in the reactions of ozone with cis- and trans-dichloroethylene. []

Q6: What is unique about the photochemical addition of hexafluorobiacetyl to this compound?

A: This reaction yields both cis- and trans-2,3-difluoro-5,6-bis(trifluoromethyl)-2,3-dihydro-p-dioxin through 1,4-addition, as well as oxetane products through 1,2-addition. The reaction showcases the diverse reactivity of this compound in photochemical transformations. []

Q7: How does this compound interact with hydrogen fluoride (HF) to form a complex?

A: In the this compound-HF complex, a primary hydrogen bond forms between the HF donor and one of the fluorine atoms in this compound. The hydrogen bond exhibits a slight bend to facilitate a secondary interaction between the HF fluorine atom and a specific hydrogen atom on the this compound moiety. [, ]

Q8: How does the structure of the this compound-HF complex provide insights into steric effects?

A: The structure of the complex, particularly the preference for one secondary interaction site over another, sheds light on the role of steric effects in fluoroethylene-protic acid complexes. Comparing the bond lengths and deviations from linearity in complexes of HF with 1,1-difluoroethylene and trans-1,2-difluoroethylene provides information about the nucleophilicity of the fluorine atoms and the acidity of the hydrogen atoms in these molecules. []

Q9: What is the significance of the sterically disfavored binding observed in the cis-1,2-difluoroethylene-acetylene complex?

A: The microwave rotational spectrum of the complex reveals a "side-binding" interaction between acetylene and a geminal fluorine-hydrogen atom pair in cis-1,2-difluoroethylene. This arrangement, though sterically disfavored, highlights the significance of weak interactions in complex formation and provides insights into the structural and bonding preferences of fluorinated molecules. []

Q10: How is density functional theory (DFT) employed in studying this compound?

A: DFT calculations are valuable tools for exploring various aspects of this compound, including reaction mechanisms, molecular structures, vibrational frequencies, and nuclear magnetic shieldings. [, , ] For example, DFT studies were instrumental in elucidating the mechanisms of ozonolysis for different this compound isomers. []

Q11: What computational methods are used to determine the equilibrium structures of this compound isomers?

A: High-level coupled cluster techniques with large basis sets, along with considerations for core/valence, scalar relativistic, and higher-order correlation effects, are used to accurately determine the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene. []

Q12: How does the fluorine content in this compound influence its use in lithium secondary batteries?

A: The inclusion of 1,2-dialkyl-1,2-difluoroethylene carbonate in non-aqueous electrolyte solutions for lithium secondary batteries has been shown to improve discharge capacity, rate characteristics, cycle characteristics, and safety, particularly flammability resistance. [, ]

Q13: What are the potential advantages of using 2,3,3,3-tetrafluoropropene and this compound together in applications?

A: Recent research suggests that compositions containing both 2,3,3,3-tetrafluoropropene and this compound may offer benefits in various applications, though the specific advantages depend on the intended use. [, ]

Q14: Are there any concerns regarding the genotoxicity or mutagenicity of HFO-1132E?

A: While HFO-1132E has not shown genotoxicity in standard in vitro and in vivo assays, it displayed mutagenic activity in several strains of Salmonella and E. coli. Further investigation is needed to clarify its potential genotoxic effects at higher concentrations. []

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